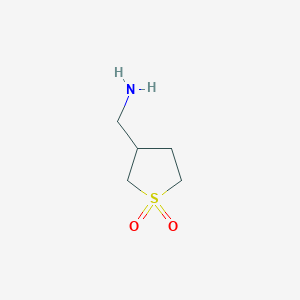

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

(1,1-dioxothiolan-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTRDJGHVGMYAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378195 |

Source

|

| Record name | 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45697-13-0 |

Source

|

| Record name | 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

Introduction

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide, also known as 3-(aminomethyl)sulfolane, is a bifunctional organosulfur compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by a stable, polar sulfolane (tetrahydrothiophene 1,1-dioxide) ring, appended with a reactive primary aminomethyl group.[1] This unique combination of a metabolically robust, hydrogen-bond-accepting sulfone moiety and a versatile nucleophilic amine "handle" makes it a valuable building block for the synthesis of complex molecular architectures.[1]

The sulfone group is a prominent feature in numerous FDA-approved pharmaceuticals, valued for its ability to enhance physicochemical properties such as solubility, metabolic stability, and cell permeability.[2] This guide provides a comprehensive overview of the core chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The compound is typically handled as either the free base or, more commonly, as its crystalline and more stable hydrochloride salt.[3] The presence of the polar sulfone group and the basic amine makes the compound miscible with water and other polar solvents.[4]

Core Properties

| Property | This compound | This compound HCl | Reference(s) |

| CAS Number | 45697-13-0 | 3193-51-9 | [3][5] |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₂ClNO₂S | [1][3] |

| Molecular Weight | 149.21 g/mol | 185.67 g/mol | [6] |

| Appearance | Solid, Semi-solid, or liquid | White to off-white solid | [3] |

| Melting Point | Not well-defined | 238-239 °C | [5] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | 2-8°C, Inert atmosphere, Sealed in dry | [3] |

| Synonyms | (1,1-dioxidotetrahydro-3-thienyl)methylamine | (1,1-dioxidotetrahydro-3-thienyl)methanamine hydrochloride | [3] |

Spectroscopic Profile (Predicted)

While specific spectra are proprietary to manufacturers, the structure allows for a confident prediction of its key spectroscopic features:

-

¹H NMR: The spectrum would feature complex multiplets for the aliphatic protons on the tetrahydrothiophene ring. A distinct signal corresponding to the methylene protons adjacent to the amine (—CH₂—NH₂) would be observed, typically in the 2.5-3.5 ppm range, with its exact shift and multiplicity dependent on the solvent and pH. Protons alpha to the sulfone group (at C2 and C5) would be shifted downfield due to the electron-withdrawing effect of the SO₂ group.

-

¹³C NMR: The carbon spectrum would show five distinct signals. The carbon atoms flanking the sulfone group (C2 and C5) would appear most downfield among the ring carbons. The aminomethyl carbon (—CH₂—NH₂) would resonate in the aliphatic amine region, typically around 40-50 ppm.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (a doublet around 3300-3400 cm⁻¹), strong asymmetric and symmetric S=O stretching for the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively), and C-H stretching for the aliphatic backbone.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 149 for the free base. Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the sulfolane ring.

Synthesis and Manufacturing

The synthesis of this compound is not widely published in peer-reviewed literature, suggesting that primary manufacturing routes are proprietary. However, based on established principles of organic synthesis, a logical and efficient pathway can be devised from commercially available precursors. A common and reliable strategy involves the nucleophilic substitution of a suitable leaving group with a cyanide source, followed by the reduction of the resulting nitrile.

This approach is advantageous as the reduction of nitriles to primary amines is a high-yielding and clean transformation, often employing catalytic hydrogenation or chemical hydrides like lithium aluminum hydride (LiAlH₄).

Representative Laboratory Protocol: Two-Step Synthesis

This protocol describes a self-validating system where the successful formation of the intermediate in Step 1 is a prerequisite for proceeding to Step 2. Causality is embedded in the choice of reagents: sodium cyanide is a standard and effective nucleophile for displacing bromides, and catalytic hydrogenation is a proven method for nitrile reduction that avoids the handling of pyrophoric metal hydrides.

Step 1: Synthesis of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromotetrahydrothiophene 1,1-dioxide (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

-

Reagent Addition: Carefully add sodium cyanide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 30°C.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude nitrile intermediate. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Reduction to this compound

-

Catalyst Slurry: In a high-pressure hydrogenation vessel (Parr apparatus), add Raney Nickel (5-10 wt%) as a slurry in methanol.

-

Substrate Addition: Add the nitrile intermediate from Step 1 (1.0 eq) dissolved in methanolic ammonia (7N solution). The use of ammonia helps to minimize the formation of secondary amine byproducts.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours, monitoring hydrogen uptake.

-

Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Chemical Reactivity and Applications

The utility of 3-(aminomethyl)sulfolane as a building block stems from the distinct reactivity of its two functional groups: the nucleophilic primary amine and the chemically stable sulfone.[1]

Reactions of the Aminomethyl Group

The primary amine is a versatile functional group that serves as the principal point for molecular elaboration. It readily participates in a wide array of classical organic reactions:

-

N-Acylation: Reacts with acyl chlorides, anhydrides, and carboxylic acids (using coupling agents) to form stable amide bonds. This is a cornerstone reaction for building larger molecules in drug discovery.

-

N-Alkylation/Arylation: Undergoes nucleophilic substitution with alkyl halides or participates in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to yield secondary and tertiary amines.

-

Reductive Amination: Condenses with aldehydes and ketones to form an intermediate imine (Schiff base), which can be subsequently reduced to furnish secondary or tertiary amines.

Influence of the Sulfone Group

The sulfone moiety is generally unreactive under common synthetic conditions.[4] Its primary role is to modulate the overall properties of the molecule:

-

Polarity and Solubility: As a strong hydrogen bond acceptor, the sulfone group significantly increases the polarity and aqueous solubility of molecules, a desirable trait for drug candidates.[4]

-

Metabolic Stability: The sulfone group is highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can improve the pharmacokinetic profile of a drug.

-

Conformational Rigidity: The five-membered sulfolane ring introduces a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor binding interactions.

Applications in Drug Discovery

The combination of a stable, property-enhancing sulfolane core and a reactive amine handle makes this compound a valuable scaffold in medicinal chemistry.[1] It allows for the systematic exploration of structure-activity relationships (SAR) by attaching various substituents to the amine. Derivatives of this scaffold have been investigated for potential therapeutic applications, including as anticonvulsant and antidepressant agents.[1]

Safety and Handling

Proper handling of this compound and its salts is essential in a research environment. The available safety data indicates that the compound and its hydrochloride salt are hazardous.[3][6]

| Compound Form | GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Reference(s) |

| Free Base | GHS05, GHS07 | Danger | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [3][6] |

| HCl Salt | GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [5] |

Recommended Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

This compound is a strategically important chemical building block whose value lies in its structural duality. The stable, polar sulfolane ring provides a robust foundation with favorable physicochemical properties for pharmaceutical applications, while the primary aminomethyl group offers a reliable and versatile point of attachment for synthetic elaboration. This unique combination allows researchers and drug development professionals to efficiently generate libraries of novel compounds for biological screening, making it a powerful tool in the quest for new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in modern chemical research.

References

-

PubChem. 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione. [Link]

-

Wikipedia. Sulfolane. [Link]

-

Bentham Science. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

Sources

- 1. Buy this compound hydrochloride | 3193-51-9 [smolecule.com]

- 2. benthamscience.com [benthamscience.com]

- 3. This compound | 45697-13-0 [sigmaaldrich.com]

- 4. Sulfolane - Wikipedia [en.wikipedia.org]

- 5. This compound hydrochloride | 3193-51-9 [amp.chemicalbook.com]

- 6. 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione | C5H11NO2S | CID 2772225 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Aminomethyl Sulfolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethyl sulfolane derivatives represent a compelling class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The unique combination of the polar, aprotic sulfolane ring and the ionizable aminomethyl group imparts a distinct set of physicochemical properties that are critical to their biological activity, pharmacokinetic profile, and formulation development. This guide provides a comprehensive exploration of these characteristics, offering both theoretical insights and practical methodologies for their evaluation. By understanding the interplay between the sulfone and amine functionalities, researchers can better design and optimize aminomethyl sulfolane derivatives for therapeutic applications. This document delves into the structural features, key physicochemical parameters (pKa, lipophilicity, and solubility), and analytical techniques essential for the robust characterization of these promising molecules.

Introduction: The Sulfolane Scaffold in Medicinal Chemistry

The sulfolane moiety, a five-membered heterocyclic ring containing a sulfone group, is a versatile scaffold in various chemical applications.[1][2] Its high polarity, thermal stability, and miscibility with both water and organic solvents make it an attractive component in drug design.[1][2] The introduction of an aminomethyl substituent onto the sulfolane ring creates a new class of derivatives with enhanced biological relevance. The primary amine introduces a basic center, allowing for salt formation and crucial interactions with biological targets.

Sulfur-containing heterocyclic compounds are prevalent in a wide array of FDA-approved drugs, demonstrating antibacterial, anticancer, antiviral, and anti-inflammatory activities.[3] The sulfone group, in particular, is a key pharmacophore in numerous therapeutic agents.[3] Aminomethyl-substituted heterocyclic compounds also have a rich history in medicinal chemistry, often serving as critical components for modulating solubility, cell permeability, and target binding.[4][5] The strategic combination of these two functionalities within the aminomethyl sulfolane framework presents a promising avenue for the discovery of novel therapeutics.[6]

Structural and Electronic Properties

The physicochemical behavior of aminomethyl sulfolane derivatives is fundamentally governed by their molecular structure. The sulfolane ring typically adopts a twisted or envelope conformation. The highly polar sulfone group (SO₂) acts as a strong hydrogen bond acceptor, significantly influencing the molecule's solubility and interactions with biological macromolecules.[1] The electron-withdrawing nature of the sulfone group can also impact the basicity of the adjacent aminomethyl group.

The aminomethyl group (-CH₂NH₂) introduces a primary amine, which is a key determinant of the molecule's acid-base properties. The lone pair of electrons on the nitrogen atom can accept a proton, allowing the molecule to exist in a cationic form at physiological pH. This ionization state is critical for aqueous solubility, receptor binding, and membrane transport.

Key Physicochemical Parameters

A thorough understanding of the physicochemical properties of aminomethyl sulfolane derivatives is paramount for predicting their ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for guiding formulation development.

Acidity and Basicity (pKa)

The pKa value quantifies the acidity or basicity of a compound. For aminomethyl sulfolane derivatives, the pKa of the primary amine is a critical parameter. It determines the extent of ionization at a given pH, which in turn affects solubility, lipophilicity, and biological activity.

Theoretical Considerations: The basicity of the aminomethyl group is influenced by the electron-withdrawing effect of the sulfone group on the sulfolane ring. This effect can lower the pKa of the amine compared to a simple alkylamine. The exact pKa will also depend on the position of the aminomethyl substituent on the sulfolane ring and the presence of any other functional groups.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the aminomethyl sulfolane derivative and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is limited).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a thermostatted vessel and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the free base or a salt form is being analyzed.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the amine has been neutralized. Alternatively, specialized software can be used to calculate the pKa from the titration data.

Visualization of pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Theoretical Considerations: The sulfolane ring, with its polar sulfone group, is generally hydrophilic. However, the hydrocarbon backbone of the ring contributes to some lipophilicity. The aminomethyl group, in its neutral (free base) form, is also relatively polar. The overall LogP of an aminomethyl sulfolane derivative will be a balance of these opposing characteristics. At physiological pH, where the amine is protonated, the LogP will be significantly lower (i.e., the compound will be more hydrophilic).

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable technique for measuring LogP.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the aminomethyl sulfolane derivative in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a flask.

-

Equilibration: Shake the flask for a sufficient period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualization of LogP Determination Workflow:

Caption: Workflow for LogP determination by the shake-flask method.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. The polar nature of both the sulfone and aminomethyl groups suggests that aminomethyl sulfolane derivatives should exhibit reasonable aqueous solubility, particularly at acidic pH where the amine is protonated.

Experimental Protocol: Thermodynamic Solubility Measurement

This method determines the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid aminomethyl sulfolane derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Analytical Characterization

Robust analytical methods are essential for confirming the structure, purity, and physicochemical properties of aminomethyl sulfolane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules.

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. The chemical shifts of the protons on the sulfolane ring and the aminomethyl group can confirm the structure of the derivative. For example, in 3-methylsulfolane, the proton signals would provide information about the methyl group and the protons on the sulfolane ring.[7]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the sulfolane ring and the aminomethyl group are characteristic and can be used for structural confirmation.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. The mass spectrum of sulfolane shows a characteristic molecular ion peak and fragmentation pattern.[10][11] The mass spectrum of an aminomethyl sulfolane derivative would be expected to show a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the loss of the aminomethyl group or cleavage of the sulfolane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of aminomethyl sulfolane derivatives. It is crucial for assessing the purity of synthesized compounds and for quantifying their concentration in various experimental matrices (e.g., for solubility and LogP determination).

Structure-Property Relationships and Drug Development Implications

The interplay of the physicochemical properties of aminomethyl sulfolane derivatives has significant implications for their potential as drug candidates.

-

pKa and Absorption: The pKa of the aminomethyl group will influence the site and extent of drug absorption in the gastrointestinal tract. A compound with a higher pKa will be predominantly ionized in the stomach and intestines, which can affect its passive diffusion across the gut wall.

-

LogP and Permeability: The LogP value is a key predictor of a compound's ability to permeate biological membranes. An optimal balance between hydrophilicity (for aqueous solubility) and lipophilicity (for membrane permeability) is often sought in drug design.

-

Solubility and Formulation: Adequate aqueous solubility is essential for developing parenteral formulations and can also be important for oral absorption. The ability to form salts via the aminomethyl group can be leveraged to enhance the solubility of these derivatives.

By systematically evaluating and understanding these physicochemical characteristics, researchers can make informed decisions in the hit-to-lead and lead optimization stages of drug discovery, ultimately increasing the likelihood of developing safe and effective therapeutic agents based on the aminomethyl sulfolane scaffold.

Conclusion

Aminomethyl sulfolane derivatives are a promising class of compounds for drug discovery, offering a unique combination of a polar sulfone moiety and a basic aminomethyl group. A thorough characterization of their physicochemical properties, including pKa, LogP, and solubility, is essential for understanding their pharmacokinetic behavior and for guiding their development as therapeutic agents. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to comprehensively evaluate these critical parameters, thereby accelerating the translation of these novel chemical entities from the laboratory to the clinic.

References

-

Taylor & Francis. (n.d.). Sulfolane – Knowledge and References. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 28). Sulfolane. Retrieved January 12, 2026, from [Link]

- Qadir, T., Amin, A., Padder, S. A., & Abe, H. (2022). A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal, 16.

-

Global Specialty Chemical Co. (n.d.). SULFOLANE APPLICATIONS. Retrieved January 12, 2026, from [Link]

- Yanni, A. S., & Moharram, A. M. (2010). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8-hydroxyquinoline-7-sulfonic Acids. ChemInform, 41(33).

- Yamanishi, K., Sato, E., & Matsumoto, A. (2018). ¹H NMR spectra of the reaction systems of (a) 3-sulfolene, (b) AMVN, and (c) a mixture of 3-sulfolene and AMVN after heating at 50 °C for 2 h in CDCl3. [Image]. In Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions.

-

National Center for Biotechnology Information. (n.d.). Sulfolane. PubChem. Retrieved January 12, 2026, from [Link]

- Palchykov, V., Zarovnaya, I. S., Tretiakov, S., Sviatenko, L. K., & Okovytyy, S. I. (2017). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. Journal of Molecular Structure, 1155, 44-52.

- Yadav, M., & Singh, R. (2021). Recent applications of vinyl sulfone motif in drug design and discovery. RSC Medicinal Chemistry, 12(10), 1642-1667.

- Zhang, Y., Song, S., & Li, Z. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 21(24), 2446-2463.

- Bendi, A., Vashisth, C., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal, 16.

- Grealis, C., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 24(8), 1645-1653.

- Qadir, T., Amin, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Semantic Scholar.

- Google Patents. (2019). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

- Adamu, T., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.

- Biliy, M. I., et al. (2020). Fig. Selected biologically active sulfolane-containing molecules. [Image]. In Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives.

- Yamanishi, K., Sato, E., & Matsumoto, A. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 13(4), 548.

-

ResearchGate. (n.d.). Samples of sulfolane, from the left: pure sulfolane, sulfolane after... [Image]. Retrieved January 12, 2026, from [Link]

- Mączka, W., Dąbrowska, A., & Olejniczak, T. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(5), 1750.

-

National Center for Biotechnology Information. (n.d.). 3-Sulfolene. PubChem. Retrieved January 12, 2026, from [Link]

- Shipkowski, K. A., et al. (2021). Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice. Journal of Immunotoxicology, 18(1), 115-127.

- Ananth, D. A., et al. (2023). A review on medicinally important heterocyclic compounds and importance of biophysical approach of underlying the insight mechanism in biological environment. Journal of Biomolecular Structure and Dynamics, 41(23), 14599-14619.

-

ResearchGate. (n.d.). Mass spectrum of sulfolane from NIST website (Thiophene, Tetrahydro-,... [Image]. Retrieved January 12, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. Eureka. Retrieved January 12, 2026, from [Link]

-

Restek. (n.d.). Sulfolane: CAS # 126-33-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. EZGC Method Translator. Retrieved January 12, 2026, from [Link]

- Mączka, W., Dąbrowska, A., & Olejniczak, T. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(5), 1750.

-

Ataman Kimya. (n.d.). SULFOLANE (ANHYDROUS - AQUEOUS). Retrieved January 12, 2026, from [Link]

- Paparakis, A., et al. (2022). Figure S39: Reference 1 H NMR spectrum of FLP1 in sulfolane at 303 K;... [Image]. In Tin-catalyzed reductive coupling of amines with CO2 and H2.

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: sulfolane. Retrieved January 12, 2026, from [Link]

- Yamanishi, K., Sato, E., & Matsumoto, A. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions.

- Hesami, S., & Shahhosseini, S. (2024). Optimizations of Sulfolane concentration in propose Sulfinol-M solvent instead of MDEA solvent in the refineries of Sarakhs.

Sources

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-METHYLSULFOLANE(872-93-5) 1H NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Sulfolane(126-33-0) 13C NMR spectrum [chemicalbook.com]

- 10. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

Executive Summary

The structural characterization of heterocyclic compounds is a cornerstone of modern drug discovery and development. These scaffolds are prevalent in a vast array of pharmacologically active agents. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a valuable building block in medicinal chemistry.[1] We will move beyond a simple recitation of methods to explore the causal logic behind the experimental sequence, demonstrating how an integrated analytical approach provides a self-validating system for unambiguous structural confirmation. The methodologies described herein are grounded in established scientific principles and align with the rigorous standards expected in pharmaceutical development, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

Introduction: The Compound and the Challenge

This compound is a saturated heterocyclic compound featuring a five-membered sulfolane ring substituted with a primary aminomethyl group.[1] Its molecular formula is C₅H₁₁NO₂S, with a monoisotopic mass of 149.0510 Da for the free base.[5][6] The presence of a polar sulfone group, a basic primary amine, and a flexible aliphatic ring makes it a versatile synthon for creating more complex molecules with potential therapeutic applications, including as anticonvulsants or antidepressants.[1]

Accurate structural elucidation is non-negotiable. It ensures the identity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs), forming the foundation for all subsequent development, safety, and efficacy studies. This guide presents a logical progression of analytical techniques, each providing a unique and complementary piece of the structural puzzle.

Foundational Analysis: Mass Spectrometry (MS)

Expertise & Causality: We begin with Mass Spectrometry because it provides the most fundamental data points: molecular weight and elemental composition. This is the first checkpoint to verify the identity of the bulk material. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques for its ability to provide an exact mass, which is crucial for calculating a unique elemental formula, thereby drastically reducing the number of possible structures.[7][8]

Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Further dilute to ~10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation of the primary amine for positive ion mode detection.

-

Instrumentation: Infuse the sample into an ESI-Q-TOF mass spectrometer.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120°C

-

Scan Range: m/z 50-500

-

Acquisition: TOF MS mode with an internal lock mass for high mass accuracy.

-

Data Presentation: Expected HRMS Results

| Analyte | Molecular Formula | Calculated [M+H]⁺ (Da) | Observed [M+H]⁺ (Da) | Mass Error (ppm) |

| Free Base | C₅H₁₁NO₂S | 150.0583 | 150.0585 | < 2.0 |

| HCl Salt | C₅H₁₂ClNO₂S | 150.0583 (as free base) | 150.0585 | < 2.0 |

Trustworthiness: The low mass error (< 5 ppm) provides high confidence in the assigned elemental composition of C₅H₁₁NO₂S.

Fragmentation Analysis (MS/MS)

Tandem MS (MS/MS) provides structural fragments that act as a blueprint of the molecule's connectivity.[9][10] By selecting the precursor ion ([M+H]⁺ at m/z 150.1) and subjecting it to collision-induced dissociation (CID), we can observe characteristic neutral losses and fragment ions.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: With the molecular formula confirmed, FTIR spectroscopy serves as a rapid, non-destructive check for the expected functional groups.[11] Its value lies in quickly confirming the presence of the sulfone (S=O) and primary amine (N-H) moieties, which have highly characteristic and strong absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Apply pressure using the anvil to ensure good contact.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean crystal prior to the sample scan.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3380 - 3350 | Medium | N-H Asymmetric Stretch | Primary Amine (-NH₂) |

| 3310 - 3280 | Medium | N-H Symmetric Stretch | Primary Amine (-NH₂) |

| 2960 - 2850 | Medium | C-H Aliphatic Stretch | -CH₂, -CH |

| 1650 - 1580 | Medium-Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1320 - 1300 | Strong | S=O Asymmetric Stretch | Sulfone (-SO₂) |

| 1150 - 1120 | Strong | S=O Symmetric Stretch | Sulfone (-SO₂) |

Trustworthiness: The observation of two distinct N-H stretching bands is a hallmark of a primary amine.[12][13] Similarly, the presence of two very strong bands in the 1320-1120 cm⁻¹ region is definitive for the sulfone group.[14][15] This data corroborates the MS findings.

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[7][16] While MS and IR confirm the pieces, NMR assembles them. We employ a suite of experiments: ¹H NMR maps the proton environments, ¹³C NMR shows the carbon backbone, and 2D NMR experiments (COSY, HSQC, HMBC) reveal the precise connectivity between atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is suitable due to the compound's hydrochloride salt form, but labile amine protons will exchange and not be visible. DMSO-d₆ will preserve the NH₂ signal.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments:

-

¹H NMR: Standard pulse-acquire sequence.

-

¹³C{¹H} NMR: Standard proton-decoupled pulse-acquire sequence.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2 or 3 bonds. This is critical for connecting fragments of the molecule.

-

Data Presentation: Predicted NMR Assignments (in D₂O)

Note: Chemical shifts (δ) are predicted and may vary slightly. Protons on the tetrahydrothiophene ring create complex, overlapping multiplets.

| Position | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |

| -C H₂-NH₂ | ~3.1 (m, 2H) | ~45.0 | C3 |

| CH -3 | ~2.8 (m, 1H) | ~40.0 | C2, C4, -CH₂NH₂ |

| CH ₂-2 | ~3.4 (m, 1H, axial), ~3.2 (m, 1H, equatorial) | ~55.0 | C3, C4 |

| CH ₂-4 | ~2.4 (m, 1H), ~2.2 (m, 1H) | ~28.0 | C3, C5 |

| CH ₂-5 | ~3.3 (m, 2H) | ~53.0 | C4 |

Trustworthiness & Interpretation:

-

The protons at C2 and C5 are adjacent to the electron-withdrawing sulfone group and are expected to be the most downfield among the ring protons.[17]

-

The HSQC experiment will unambiguously link each proton signal to its corresponding carbon signal in the ¹³C spectrum.

-

The crucial HMBC correlation from the aminomethyl protons (~3.1 ppm) to the ring methine carbon (C3, ~40.0 ppm) definitively proves the attachment point of the side chain to the ring.

The Gold Standard: Single-Crystal X-Ray Diffraction

Expertise & Causality: While the combined spectroscopic data provides an irrefutable structure in solution, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of molecular structure in the solid state.[18][19] It is the only technique that directly "visualizes" the atomic arrangement, providing precise bond lengths, angles, and absolute stereochemistry (if applicable). Although more time-consuming due to the need for high-quality crystals, it is invaluable for reference standard characterization.[19]

Experimental Protocol: X-Ray Crystallography

-

Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution or vapor diffusion techniques using various solvent systems (e.g., ethanol/water, isopropanol).[19]

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[18]

Expected Outcome: An atomic coordinate file and a 3D model of the molecule, confirming the tetrahydrothiophene ring, the sulfone group, and the aminomethyl substituent at the 3-position. The data will also reveal the ring conformation (e.g., envelope or twist) in the solid state and detail any intermolecular hydrogen bonding involving the amine and sulfone groups.[20]

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is achieved with the highest degree of confidence through a synergistic and orthogonal analytical workflow.

-

Mass Spectrometry establishes the elemental formula.

-

FTIR Spectroscopy provides rapid confirmation of the key functional groups.

-

A comprehensive suite of NMR experiments meticulously maps the atomic connectivity.

-

X-Ray Crystallography serves as the ultimate arbiter, providing a definitive 3D structure.

References

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Available at: [Link]

-

5 Methods for Impurity Profiling in Pharmaceuticals. (n.d.). Toref. Available at: [Link]

-

Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2023). ResearchGate. Available at: [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation. Available at: [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University/Shodhganga. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. (2020). MDPI Crystals. Available at: [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). Royal Society of Chemistry. Available at: [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Available at: [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange. Available at: [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules. Available at: [Link]

-

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. (n.d.). PubChem. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Applied Nanoscience. Available at: [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (1954). Journal of the American Chemical Society. Available at: [Link]

-

(PDF) X-Ray Structures of Some Heterocyclic Sulfones. (2020). ResearchGate. Available at: [Link]

-

Heterocycles in Medicinal Chemistry. (2019). Molecules. Available at: [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (1976). Journal of Pharmaceutical Sciences. Available at: [Link]

-

Structure Elucidation and NMR. (n.d.). Hypha Discovery. Available at: [Link]

-

3-(Aminomethyl)-1lambda6-thiolane-1,1-dione. (n.d.). PubChem. Available at: [Link]

-

Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. (2018). ResearchGate. Available at: [Link]

-

Mass Spectra of Diaryl Sulfones. (1961). Analytical Chemistry. Available at: [Link]

-

Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. (2014). ResearchGate. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. (2010). The Open Conference Proceedings Journal. Available at: [Link]

-

1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. (2022). Magnetic Resonance in Chemistry. Available at: [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

-

Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. (2013). Journal of Mass Spectrometry. Available at: [Link]

-

Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. (1972). ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Available at: [Link]

Sources

- 1. Buy this compound hydrochloride | 3193-51-9 [smolecule.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. fda.gov [fda.gov]

- 5. 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione | C5H11NO2S | CID 2772225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. rroij.com [rroij.com]

- 9. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. toref-standards.com [toref-standards.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. ac1.hhu.de [ac1.hhu.de]

- 18. mkuniversity.ac.in [mkuniversity.ac.in]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Spectroscopic data for 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated heterocyclic compound featuring a sulfolane ring substituted with an aminomethyl group. As a bifunctional molecule containing both a primary amine and a highly polar sulfone group, it presents unique chemical properties relevant in medicinal chemistry and materials science. The sulfolane moiety, a well-known polar aprotic solvent, imparts high polarity and stability, while the primary amine offers a reactive site for further chemical modification.[1]

This guide provides a detailed technical overview of the essential spectroscopic data for the structural elucidation and characterization of this compound. Understanding its spectroscopic signature is paramount for confirming its identity, assessing purity, and studying its interactions in various chemical and biological systems.

Compound Profile:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂S | [2] |

| Molecular Weight | 149.21 g/mol | [2][3] |

| IUPAC Name | (1,1-dioxothiolan-3-yl)methanamine | [2] |

| CAS Number | 45697-13-0 | [2] |

| Physical Form | Solid or Semi-solid or liquid | |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a common method that provides a characteristic fragmentation pattern crucial for structural confirmation.

Expected Molecular Ion and Fragmentation: The molecule's nominal mass is 149 amu, with a calculated exact mass of 149.05104977 Da.[2] The fragmentation pattern of the parent sulfolane structure is well-documented, showing key fragments at m/z 56 and 41.[4][5] For the title compound, fragmentation is expected to occur via cleavage of the aminomethyl group and fragmentation of the sulfolane ring.

Predicted Mass Spectrometry Data:

| m/z (Nominal) | Proposed Fragment Identity | Comments |

|---|---|---|

| 149 | [M]⁺ | Molecular Ion |

| 119 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl side chain |

| 85 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 64 | [SO₂]⁺ | Sulfur dioxide cation |

| 56 | [C₄H₈]⁺ | Butene fragment from ring cleavage |

| 44 | [CH₂=CH-NH₂]⁺ | Vinylamine fragment |

| 30 | [CH₂NH₂]⁺ | Aminomethyl fragment |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for obtaining an EI mass spectrum, adapted from established procedures for sulfolane analysis.[6][7]

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like methanol or ethyl acetate. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.[4]

-

GC Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Gas Chromatography Conditions:

-

Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 200.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the target compound and examine its mass spectrum for the molecular ion and characteristic fragment ions.

Diagram: Standard GC-MS Workflow

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the amine (N-H), sulfone (S=O), and aliphatic (C-H) groups.

Predicted Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3400 - 3250 | Primary Amine (-NH₂) | N-H Stretch | Medium (often two peaks) |

| 2960 - 2850 | Alkyl C-H | C-H Stretch | Medium to Strong |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium |

| 1350 - 1300 | Sulfone (-SO₂-) | S=O Asymmetric Stretch | Strong |

| 1160 - 1120 | Sulfone (-SO₂-) | S=O Symmetric Stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This non-destructive technique is ideal for solid or semi-solid samples and requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: Functional Groups and IR Regions

Caption: Correlation of functional groups to IR regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the 3-position, which renders the adjacent methylene protons diastereotopic. Protons on the sulfolane ring are significantly influenced by the electron-withdrawing sulfone group, shifting them downfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.2 - 3.5 | m | 2H | H-2 (CH₂) |

| ~2.9 - 3.2 | m | 2H | H-5 (CH₂) |

| ~2.8 - 3.0 | m | 2H | -CH₂-NH₂ |

| ~2.5 - 2.8 | m | 1H | H-3 (CH) |

| ~2.0 - 2.4 | m | 2H | H-4 (CH₂) |

| ~1.5 - 2.0 (broad) | s | 2H | -NH₂ |

Note: The amine protons (-NH₂) are exchangeable with D₂O and their chemical shift can vary significantly with concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display five distinct signals, corresponding to the five carbon atoms in the molecule. The carbons bonded to or near the sulfone group (C2, C5) will be the most downfield.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~55 - 60 | C2 |

| ~52 - 57 | C5 |

| ~45 - 50 | -CH₂-NH₂ |

| ~35 - 40 | C3 |

| ~25 - 30 | C4 |

Experimental Protocol: ¹H and ¹³C NMR

This protocol describes a general procedure for acquiring high-resolution NMR spectra.[8]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the instrument onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220-240 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

References

-

Sulfolane Analysis in Environmental Samples: A Critical Review - MDPI. [Link]

-

3-(Aminomethyl)-1lambda6-thiolane-1,1-dione - PubChem. [Link]

-

Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed. [Link]

-

Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments - ResearchGate. [Link]

-

Thiophene, tetrahydro-, 1,1-dioxide - NIST WebBook. [Link]

-

Gas chromatographic–mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - ScienceDirect. [Link]

-

Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. [Link]

-

Sulfolane - Wikipedia. [Link]

Sources

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione | C5H11NO2S | CID 2772225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Sulfolane Analysis in Environmental Samples: A Critical Review [mdpi.com]

- 5. Thiophene, tetrahydro-, 1,1-dioxide [webbook.nist.gov]

- 6. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dec.alaska.gov [dec.alaska.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

Foreword: Unveiling the Potential of a Unique Sulfonyl-Containing Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores is paramount to addressing unmet medical needs. The sulfolane (tetrahydrothiophene 1,1-dioxide) moiety, a polar aprotic solvent, has garnered significant interest as a versatile scaffold in the design of new therapeutic agents.[1][2] Its unique stereochemical and electronic properties, conferred by the sulfonyl group, make it an attractive starting point for the development of compounds with diverse biological activities. This guide focuses on a particularly intriguing derivative, 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide, a molecule that combines the sulfolane core with a primary amine – a key functional group for interaction with biological targets. While direct research on this specific molecule is still emerging, this document aims to provide a comprehensive overview of its potential biological activities by examining the broader class of sulfolane derivatives and to propose a strategic framework for its investigation.

The Molecular Architecture: A Blend of Polarity and Reactivity

This compound possesses a distinctive molecular structure that underpins its potential for biological activity. The tetrahydrothiophene 1,1-dioxide ring is a highly polar and stable entity.[3] The sulfonyl group acts as a strong hydrogen bond acceptor, enhancing aqueous solubility and potential interactions with biological macromolecules. The aminomethyl substituent at the 3-position introduces a basic center, capable of forming salt bridges and hydrogen bonds, which is a common feature in many centrally active agents.

| Property | Value | Source |

| Molecular Formula | C5H11NO2S | PubChem |

| Molecular Weight | 149.21 g/mol | PubChem |

| XLogP3 | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the tetrahydrothiophene core typically involves the reaction of a 1,4-dihalobutane with a sulfide source.[4] Subsequent oxidation of the sulfide to the sulfone is a common step. The introduction of the aminomethyl group at the 3-position can be achieved through various synthetic routes, often starting from a precursor with a suitable functional group at the 3-position of the sulfolane ring. The synthesis of related amino alcohols of the sulfolane series has been achieved through the aminolysis of 3,4-epoxysulfolane.[5][6]

Proposed Synthetic Workflow

Caption: A plausible synthetic pathway to this compound.

Biological Activities of Structurally Related Sulfolane Derivatives: Building a Case for Neurological and Anti-inflammatory Potential

While direct studies on this compound are limited, the broader family of sulfolane derivatives has shown promising biological activities, particularly in the central nervous system.

Antidepressant-like Effects

Recent studies on 3-substituted thietane-1,1-dioxides, which share the cyclic sulfone core, have demonstrated significant antidepressant properties in rodent models.[7][8] For instance, 3-ethoxythietane-1,1-dioxide was shown to alleviate depressive-like symptoms in a reserpine-induced depression model in rats.[7] This suggests that the sulfone moiety, when appropriately substituted, can serve as a pharmacophore for antidepressant activity.

Anticonvulsant Properties

The thiophene ring, a structural component of the unoxidized tetrahydrothiophene, is present in several compounds with anticonvulsant activity.[9] The structural similarity of the sulfolane ring to other five-membered heterocyclic scaffolds found in anticonvulsant drugs suggests that derivatives of this compound may exhibit activity in preclinical seizure models.

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Based on the structural features of this compound and the known pharmacology of CNS-active agents, we can hypothesize several potential mechanisms of action.

Caption: Hypothesized molecular targets and downstream effects of this compound.

The primary amine and the sulfonyl group suggest potential interactions with:

-

GABAergic Systems: The structural resemblance to GABA and other GABAergic modulators suggests a possible interaction with GABA receptors, potentially as a positive allosteric modulator, leading to increased neuronal inhibition and an anticonvulsant effect.[10]

-

Ion Channels: Many anticonvulsants act by modulating voltage-gated sodium or calcium channels. The polar nature of the sulfone and the charged amine at physiological pH could facilitate interaction with the pore regions of these channels, leading to their inhibition and a reduction in neuronal excitability.[9]

-

Monoamine Systems: The aminomethyl group is a common feature in inhibitors of monoamine oxidase (MAO) or monoamine reuptake transporters. Inhibition of MAO would lead to increased levels of synaptic monoamines (serotonin, norepinephrine, dopamine), a well-established mechanism for antidepressant action.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a tiered approach involving in vitro and in vivo assays is recommended.

In Vitro Anticonvulsant Screening

Objective: To determine the direct effects of the compound on neuronal activity and to identify potential molecular targets.

Protocol: Whole-Cell Patch-Clamp Electrophysiology on Cultured Cortical Neurons

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured for 14-21 days.

-

Recording: Whole-cell voltage-clamp recordings are performed to measure voltage-gated sodium and calcium currents. For GABAergic studies, voltage-clamp recordings are used to measure GABA-evoked currents.

-

Compound Application: this compound is acutely applied at concentrations ranging from 1 µM to 100 µM.

-

Data Analysis: The effect of the compound on current amplitude and kinetics is quantified to determine IC50 values.

In Vivo Anticonvulsant Activity

Objective: To assess the efficacy of the compound in established animal models of seizures.

Protocol: Maximal Electroshock (MES) Seizure Test in Mice [11][12]

-

Animal Dosing: Male Swiss Webster mice are administered this compound intraperitoneally at doses ranging from 10 to 300 mg/kg.

-

Seizure Induction: 30 minutes post-dosing, a maximal electrical stimulus (50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

In Vivo Antidepressant Activity

Objective: To evaluate the potential antidepressant-like effects of the compound in a behavioral despair model.

Protocol: Forced Swim Test (FST) in Rats [13][14][15]

-

Animal Dosing: Male Sprague-Dawley rats are administered this compound intraperitoneally for 14 consecutive days at doses ranging from 5 to 50 mg/kg/day.

-

Pre-test: On day 14, 24 hours after the last dose, rats are placed in a cylinder of water for a 15-minute pre-swim session.

-

Test Session: On day 15, rats are placed back in the water for a 5-minute test session, which is video-recorded.

-

Behavioral Scoring: The duration of immobility during the test session is scored by a trained observer blinded to the treatment groups.

-

Data Analysis: A reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential for significant biological activity, particularly within the central nervous system. The structural alerts provided by the sulfolane core and the aminomethyl substituent, coupled with the known activities of related compounds, strongly suggest that this molecule warrants further investigation as a potential anticonvulsant and antidepressant agent. The experimental framework outlined in this guide provides a clear path for elucidating its pharmacological profile and mechanism of action. Future studies should also focus on its pharmacokinetic properties, metabolic stability, and a broader toxicological assessment to fully characterize its therapeutic potential.

References

- Assessment of the 3-substituted thietane-1,1-dioxide derivative antidepressant effect using rat model of depression induced by reserpine. Research Results in Pharmacology.

- In vivo antidepressant efficacy of 3-substituted thietane-1, 1-dioxide derivative - a preliminary study for novel anti-depression therapy in neurological disorders. CNS & Neurological Disorders - Drug Targets.

- Sulfolane - Wikipedia.

- Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring.

- In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed.

- Tetrahydrothiophene. Organic Syntheses.

- Sulfolane – Knowledge and References. Taylor & Francis.

- Animal models for the study of antidepressant activity. PubMed.

- Sulfolane | C4H8O2S - PubChem.

- Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study.

- Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.

- Structure of sulfolane with (a) hydrophilic and hydrophobic parts (b)...

- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.

- Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments.

- Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the R

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed Central.

- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.

- On Exploring Structure Activity Rel

- Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.

- Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments.

- Synthesis and structure-activity relationships of thioflavone derivatives as specific inhibitors of the ERK-MAP kinase signaling p

- Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline deriv

- Pharmacokinetics of sustained release theophylline in low and high multidose regimens.

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. PubMed Central.

- This compound. CymitQuimica.

- The inhalation toxicity of sulfolane (tetrahydrothiophene-1,1-dioxide). PubMed.

- Tetrahydrothiophene 1,1-Dioxide | 126-33-0. Tokyo Chemical Industry Co., Ltd.

- Tetrahydrothiophene 1,1-Dioxide | 126-33-0. Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. View of Assessment of the 3-substituted thietane-1,1-dioxide derivative antidepressant effect using rat model of depression induced by reserpine | Research Results in Pharmacology [rrpharmacology.ru]

- 8. In Vivo Antidepressant Efficacy of 3-Substituted Thietane-1,1-dioxide Derivative - A Preliminary Study for Novel Anti-Depression Therapy in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. herbmedpharmacol.com [herbmedpharmacol.com]

- 15. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Non-Electrophilic Activation of NRF2: A Technical Guide to the Mechanism of Action of 3-Aminotetrahydrothiophene 1,1-dioxides

Introduction: Beyond Electrophilicity in NRF2 Activation

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. Its activation triggers the expression of a suite of cytoprotective genes, making it a highly attractive therapeutic target for diseases associated with oxidative stress and inflammation, such as neurodegenerative and autoimmune disorders.[1] For years, the primary strategy for activating NRF2 has relied on electrophilic small molecules that covalently modify cysteine sensors on its primary repressor, Kelch-like ECH-associated protein 1 (KEAP1).[1] However, this approach can suffer from off-target effects and cytotoxicity, highlighting the need for alternative activation strategies.[1]

This technical guide delves into the mechanism of a promising class of non-electrophilic NRF2 activators: 3-aminotetrahydrothiophene 1,1-dioxides . We will explore the nuanced molecular interactions that underpin their activity, moving from the inhibition of a key glycolytic enzyme to the downstream activation of the antioxidant response element (ARE). This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this novel therapeutic approach.

Core Mechanism: An Indirect Pathway to NRF2 Activation

The central hypothesis for the action of 3-aminotetrahydrothiophene 1,1-dioxides revolves around an indirect, non-electrophilic engagement of the NRF2 pathway. Unlike traditional activators, these molecules do not directly interact with KEAP1. Instead, they modulate cellular metabolism to generate an endogenous KEAP1 modifier. The key steps are outlined below.

Inhibition of Phosphoglycerate Kinase 1 (PGK1)

The initiating event is the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1] Certain bis-sulfone-containing molecules, from which the 3-aminotetrahydrothiophene 1,1-dioxide scaffold was developed, have been identified as inhibitors of PGK1.[1] This inhibition disrupts the normal glycolytic flux.

Accumulation of Methylglyoxal (MGO)

The disruption of glycolysis leads to the accumulation of a reactive dicarbonyl species, methylglyoxal (MGO).[1] MGO is a natural byproduct of glycolysis, and its elevated levels serve as a cellular stress signal.

Covalent Modification and Crosslinking of KEAP1

MGO is a potent electrophile that can covalently modify nucleophilic residues on proteins. In this context, MGO targets cysteine and arginine residues on adjacent KEAP1 molecules, leading to their crosslinking.[1] This modification of the KEAP1 protein is the crucial step that disrupts its ability to repress NRF2.

NRF2 Stabilization, Nuclear Translocation, and ARE Activation

Under normal conditions, KEAP1 acts as an adaptor protein for a CUL3-based E3 ubiquitin ligase complex, which continuously targets NRF2 for proteasomal degradation.[1] The MGO-induced modification of KEAP1 prevents this interaction. Consequently, NRF2 is no longer ubiquitinated and degraded. This leads to the stabilization and accumulation of NRF2 in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1]

Below is a diagram illustrating this signaling pathway.